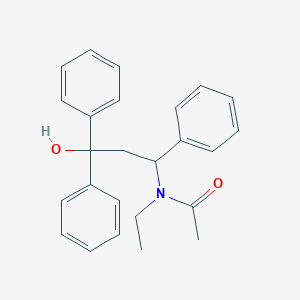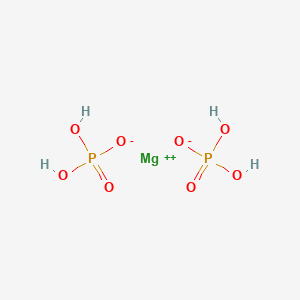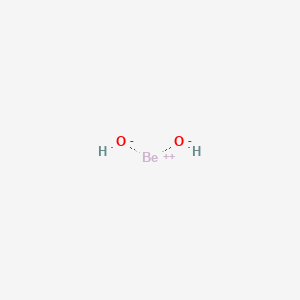
N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide, also known as ET-1, is a peptide that has been widely studied for its biochemical and physiological effects. ET-1 is a potent vasoconstrictor that regulates blood flow and plays a critical role in the cardiovascular system. In recent years, ET-1 has been extensively investigated for its potential therapeutic applications in various diseases.
作用機序
N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide exerts its effects by binding to specific receptors on the surface of cells. The two main receptors for N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide are ETA and ETB receptors. ETA receptors are predominantly expressed on smooth muscle cells and mediate vasoconstriction, while ETB receptors are expressed on endothelial cells and mediate vasodilation. The binding of N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide to its receptors activates various intracellular signaling pathways, leading to changes in cellular function.
Biochemical and physiological effects:
N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide has a wide range of biochemical and physiological effects. It is a potent vasoconstrictor that regulates blood flow and plays a critical role in the cardiovascular system. N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide also has effects on the kidney, where it regulates sodium and water reabsorption. In addition, N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide has been shown to have effects on the nervous system, immune system, and cancer cells.
実験室実験の利点と制限
N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide has several advantages for laboratory experiments. It is a well-characterized peptide with a known mechanism of action. N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide can be synthesized using solid-phase peptide synthesis, which allows for the production of large quantities of the peptide. However, N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide also has some limitations for laboratory experiments. It is a potent vasoconstrictor that can cause significant changes in blood flow and blood pressure, which can complicate experimental design. In addition, the synthesis of N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide is a complex process that requires expertise in peptide chemistry.
将来の方向性
There are several potential future directions for research on N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide. One area of interest is the development of novel therapies for diseases that involve dysregulation of N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide signaling, such as hypertension and heart failure. Another area of interest is the investigation of the role of N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide in cancer, where it has been shown to have both pro-tumor and anti-tumor effects. Additionally, there is interest in the development of new tools and techniques for studying N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide signaling, such as the use of genetically encoded biosensors.
合成法
N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide can be synthesized using a solid-phase peptide synthesis method. The synthesis involves the coupling of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography. The synthesis of N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide is a complex process that requires expertise in peptide chemistry.
科学的研究の応用
N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide has been studied extensively for its role in the cardiovascular system. It is involved in the regulation of blood flow, blood pressure, and vascular tone. N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide has also been implicated in the pathogenesis of various diseases, including hypertension, heart failure, and atherosclerosis. In addition, N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide has been shown to have potential therapeutic applications in various conditions, including pulmonary hypertension, cancer, and kidney disease.
特性
CAS番号 |
14593-11-4 |
|---|---|
製品名 |
N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide |
分子式 |
C25H27NO2 |
分子量 |
373.5 g/mol |
IUPAC名 |
N-ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide |
InChI |
InChI=1S/C25H27NO2/c1-3-26(20(2)27)24(21-13-7-4-8-14-21)19-25(28,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24,28H,3,19H2,1-2H3 |
InChIキー |
IWVHEAPNZYLYDY-UHFFFAOYSA-N |
SMILES |
CCN(C(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3)C(=O)C |
正規SMILES |
CCN(C(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3)C(=O)C |
同義語 |
N-Ethyl-N-(3-hydroxy-1,3,3-triphenylpropyl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)


